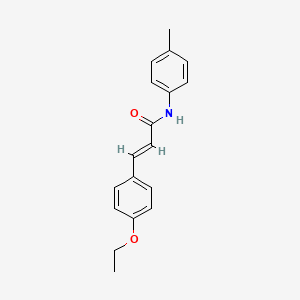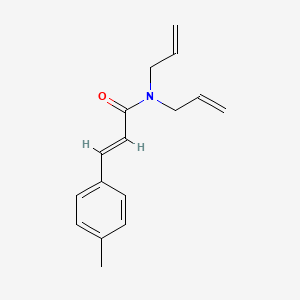
N,N-diallyl-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-3-(4-methylphenyl)acrylamide (DAMA) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is a member of the acrylamide family and is commonly used as a crosslinking agent in polymer chemistry.
作用机制
The mechanism of action of N,N-diallyl-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed that N,N-diallyl-3-(4-methylphenyl)acrylamide acts as a crosslinking agent by forming covalent bonds between polymer chains. This leads to the formation of a three-dimensional network that improves the mechanical properties and stability of the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diallyl-3-(4-methylphenyl)acrylamide are not well studied. However, it has been shown to be non-toxic and biocompatible. It does not induce any significant inflammatory response or cytotoxicity in vitro or in vivo.
实验室实验的优点和局限性
N,N-diallyl-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. It is also stable and can be stored for long periods without degradation. However, N,N-diallyl-3-(4-methylphenyl)acrylamide has some limitations. It is not soluble in water, which limits its use in aqueous environments. It also has limited solubility in organic solvents, which can affect its use in certain applications.
未来方向
There are several future directions for the study of N,N-diallyl-3-(4-methylphenyl)acrylamide. One potential direction is the development of new synthesis methods that improve the yield and purity of the compound. Another direction is the study of the biochemical and physiological effects of N,N-diallyl-3-(4-methylphenyl)acrylamide in more detail. This will help to determine its potential applications in biomedical engineering and drug delivery. Finally, the study of the mechanical properties and stability of N,N-diallyl-3-(4-methylphenyl)acrylamide-based materials will help to optimize their use in various applications.
Conclusion:
In conclusion, N,N-diallyl-3-(4-methylphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It is easy to synthesize and purify, and it has a high degree of purity. N,N-diallyl-3-(4-methylphenyl)acrylamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N,N-diallyl-3-(4-methylphenyl)acrylamide, including the development of new synthesis methods and the study of its potential applications in biomedical engineering and drug delivery.
合成方法
N,N-diallyl-3-(4-methylphenyl)acrylamide can be synthesized through a simple reaction between N,N-diallylacrylamide and 4-methylphenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and yields a white crystalline powder. The purity of the compound can be increased through various purification techniques such as recrystallization and column chromatography.
科学研究应用
N,N-diallyl-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields such as polymer chemistry, drug delivery, and biomedical engineering. In polymer chemistry, N,N-diallyl-3-(4-methylphenyl)acrylamide is used as a crosslinking agent for the preparation of hydrogels and other polymeric materials. It has been shown to improve the mechanical properties and stability of these materials.
In drug delivery, N,N-diallyl-3-(4-methylphenyl)acrylamide has been used as a carrier for the controlled release of drugs. It has been shown to improve the bioavailability and efficacy of drugs by enhancing their solubility and stability. In biomedical engineering, N,N-diallyl-3-(4-methylphenyl)acrylamide has been used as a coating material for medical devices such as stents and implants. It has been shown to improve the biocompatibility and durability of these devices.
属性
IUPAC Name |
(E)-3-(4-methylphenyl)-N,N-bis(prop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-4-12-17(13-5-2)16(18)11-10-15-8-6-14(3)7-9-15/h4-11H,1-2,12-13H2,3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRBFNEYGQQLU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methylphenyl)-N,N-di(prop-2-en-1-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)
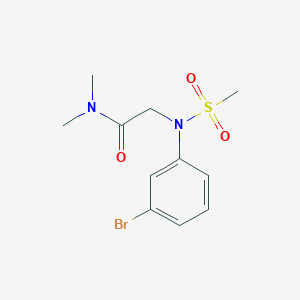




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
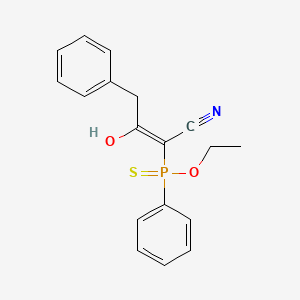
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
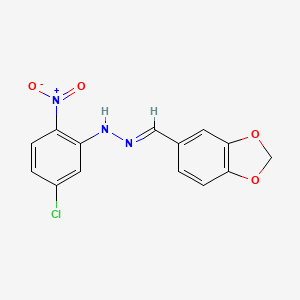
![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
